molecular formula C19H27NO5 B2893493 1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid CAS No. 1187172-02-6

1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B2893493
CAS No.: 1187172-02-6
M. Wt: 349.427
InChI Key: AEAJXOUTOBWRIQ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a 3-methoxybenzyl substituent at the 4-position, and a carboxylic acid group at the same carbon (Figure 1). The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic modifications .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,16(21)22)13-14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAJXOUTOBWRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-(3-Methoxybenzyl)piperidine-4-carboxylic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities and applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and case studies.

Biological Activity

Pharmaceutical Applications:

  • Analgesics and Anti-inflammatory Agents: The compound serves as an intermediate in the synthesis of various analgesics and anti-inflammatory drugs. Its structural characteristics allow it to modulate pain pathways effectively.
  • Neuroscience Research: The piperidine moiety is particularly valuable in neuroscience, where it is used to study neurotransmitter systems and develop treatments for neurological disorders. Its ability to cross the blood-brain barrier enhances its utility in central nervous system (CNS) applications .

Drug Delivery Systems:
The unique structure of this compound facilitates the formulation of drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. This characteristic is crucial for improving the therapeutic efficacy of various pharmacological agents .

Case Studies

  • Synthesis and Characterization:
    • A study demonstrated the synthesis of Boc-4-(3-methoxybenzyl)piperidine-4-carboxylic acid through a multi-step reaction involving piperidine derivatives. The resulting compound exhibited promising pharmacokinetic properties, including good oral bioavailability (31.8%) and minimal toxicity at high doses (up to 2000 mg/kg in animal models) .
  • In Vitro Studies:
    • In vitro assays have shown that compounds with similar structures exhibit potent inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) cells, indicating potential anti-cancer properties . The selectivity index for these compounds suggests they could differentiate between cancerous and non-cancerous cells effectively.

Data Table: Pharmacokinetic Profile

ParameterValue
Oral Bioavailability31.8%
Clearance (mL/h/kg)82.7 ± 1.97
Maximum Tolerated Dose (mg/kg)2000 (no acute toxicity observed)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid with analogous compounds, highlighting structural variations, physicochemical properties, and biological activities.

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Applications/Activities References
Target Compound 3-Methoxybenzyl ~335.4 Intermediate in protease inhibitors (e.g., SARS-CoV PLpro inhibitors)
1-Boc-4-Methylpiperidine-4-carboxylic Acid Methyl ~243.3 Building block for cytotoxic agents (e.g., imidazo-thiadiazole hybrids)
1-Boc-4-Phenylpiperidine-4-carboxylic Acid Phenyl 305.4 Lab chemical with acute oral toxicity (H302) and respiratory irritation (H335)
4-(Boc-Amino)piperidine-4-carboxylic Acid Boc-Amino 244.3 Precursor for peptide-mimetic drugs; moderate skin/eye irritation
4-(3-Bromophenyl)-1-Boc-piperidine-4-carboxylic Acid 3-Bromophenyl ~379.3 Research tool for structural optimization in kinase inhibitors
1-Boc-4-(4-Methoxybenzyl)piperidine-4-carboxylic Acid 4-Methoxybenzyl ~335.4 Analog with altered lipophilicity; used in SAR studies for Toll-like receptor modulators

Structural and Functional Differences

  • Substituent Effects: 3-Methoxybenzyl vs. 4-Methoxybenzyl: The position of the methoxy group influences electronic and steric properties. The 3-methoxybenzyl group in the target compound may enhance binding to enzymes with hydrophobic pockets (e.g., SARS-CoV PLpro) compared to the 4-methoxy isomer . Aromatic vs. Methyl and cyclopropyl groups offer lower steric hindrance, favoring synthetic accessibility .
  • Carboxylic Acid vs. Amide Derivatives : The target compound’s carboxylic acid allows direct coupling to amines (e.g., in , EDC/HOBt-mediated amidation forms a protease inhibitor intermediate). In contrast, 1-Boc-4-piperidinecarboxamide () lacks this reactivity, limiting its utility in peptide synthesis .

Preparation Methods

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is universally employed to protect amine functionalities during multi-step syntheses. For piperidine derivatives, di-tert-butyl dicarbonate (Boc anhydride) serves as the primary reagent, reacting under mild basic conditions. In the case of 4-(3-methoxybenzyl)piperidine-4-carboxylic acid precursors, Boc protection is typically performed in dichloromethane or tetrahydrofuran with catalytic dimethylaminopyridine (DMAP) at 0–25°C.

Key Reaction Conditions:

  • Solvent: Dichloromethane (50–100 mL/g substrate)
  • Base: Triethylamine (1.2–2.0 equiv)
  • Temperature: 0°C to room temperature (12–24 hours)
  • Yield: 85–92%

The Boc group’s stability under acidic conditions enables subsequent functionalization of the piperidine ring without deprotection.

Carboxylic Acid Functionalization Strategies

The carboxylic acid moiety at the 4-position is introduced through:

  • Hydrolysis of Nitriles: Treatment of 4-cyano intermediates with concentrated hydrochloric acid at reflux (110°C, 6 hours) achieves quantitative conversion.
  • Oxidation of Alcohols: 4-Hydroxymethyl derivatives are oxidized using Jones reagent (CrO3/H2SO4) in acetone, yielding the carboxylic acid with 78–85% efficiency.

Comparative Data:

Method Reagents Temperature Yield (%) Purity (%)
Nitrile Hydrolysis HCl (conc.), H2O 110°C 95–100 98
Alcohol Oxidation CrO3, H2SO4, acetone 0–25°C 78–85 95

Stereochemical Control and Resolution Techniques

For enantiomerically pure products, chiral resolution or asymmetric synthesis is employed. The patent US11254641B2 details enzymatic resolution using lipase B from Candida antarctica to separate (±)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid esters, achieving 99% enantiomeric excess (ee). Alternatively, diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol provides the (R)-enantiomer in 92% yield.

Industrial-Scale Racemization:
Unwanted enantiomers are recycled via base-mediated racemization (e.g., NaOH in toluene/water, 30°C), enabling a 40% increase in overall yield.

Industrial Production and Process Optimization

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize exothermic risks during Boc protection, while membrane-based separations replace traditional crystallization for higher throughput.

Optimized Workflow:

  • Boc Protection: 4-Aminopiperidine + Boc anhydride → 1-Boc-piperidine (92% yield).
  • Alkylation: 1-Boc-piperidine + 3-methoxybenzyl bromide → 1-Boc-4-(3-methoxybenzyl)piperidine (88% yield).
  • Carboxylation: Nitrile hydrolysis → 1-Boc-4-(3-methoxybenzyl)piperidine-4-carboxylic acid (96% yield).

Purity Enhancement:

  • Crystallization: Ethyl acetate/hexane (3:1) at −20°C affords 99.5% pure product.
  • Chromatography: Silica gel (CH2Cl2/MeOH 95:5) resolves diastereomers for analytical applications.

Challenges and Mitigation Strategies

  • Byproduct Formation:

    • N-Benzylation Competes with O-Benzylation: Use bulky bases (e.g., LDA) to favor N-alkylation.
    • Ester Hydrolysis During Boc Deprotection: Employ mild acidic conditions (HCl/dioxane) instead of TFA.
  • Scale-Up Limitations:

    • Exothermic Reactions: Adopt segmented flow reactors to dissipate heat.
    • Solvent Recovery: Implement distillation systems for dichloromethane reuse (85% recovery).

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)piperidine-4-carboxylic acid, and how does steric hindrance influence the reaction pathway?

  • Methodology : The synthesis typically involves coupling the 3-methoxybenzyl group to the piperidine core via nucleophilic substitution or reductive amination. The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine, followed by carboxylic acid functionalization. Steric hindrance from the 3-methoxybenzyl substituent may require optimized reaction conditions (e.g., elevated temperatures or catalytic systems like Pd/C for hydrogenation) to improve yields .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Compare yields under varying conditions (e.g., solvent polarity, base strength) to identify optimal parameters.

Q. How can researchers address overlapping NMR signals during structural characterization of this compound?

  • Methodology : Use advanced NMR techniques such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping proton and carbon signals. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can further clarify splitting patterns caused by the 3-methoxybenzyl group’s electronic effects .
  • Verification : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm molecular weight and functional groups.

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Guidelines : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., piperidine derivatives with Boc protection). Key precautions include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Storage in anhydrous conditions at 2–8°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can synthetic yields be optimized when encountering low efficiency in the final coupling step?

  • Troubleshooting : Screen alternative coupling reagents (e.g., HATU vs. EDC/HOBt) and evaluate their compatibility with the Boc-protected amine. If the 3-methoxybenzyl group causes steric issues, consider introducing it earlier in the synthesis or using bulky bases (e.g., DIPEA) to enhance reactivity .
  • Case Study : A 2024 study on similar oxazole-piperidine hybrids achieved 85% yield by switching from THF to DMF as the solvent, highlighting solvent polarity’s role .

Q. What strategies resolve contradictions in biological assay results, such as inconsistent enzyme inhibition data?

  • Experimental Design :

Validate assay reproducibility using positive controls (e.g., known enzyme inhibitors).

Test the compound’s stability under assay conditions (pH, temperature) via LC-MS to rule out degradation .

Perform dose-response curves to assess potency variability.

  • Example : In a 2023 study, inconsistent IC50 values for a fluorobenzyl-piperidine analog were traced to residual DMSO in stock solutions; switching to aqueous buffers resolved the issue .

Q. How does the Boc group’s deprotection kinetics impact downstream functionalization of this compound?

  • Mechanistic Insight : Boc removal typically requires acidic conditions (e.g., TFA/DCM). However, the 3-methoxybenzyl group’s electron-donating effects may slow deprotection. Monitor reaction kinetics via in-situ FTIR or NMR to adjust acid concentration and reaction time .
  • Comparative Data : A 2022 study on Boc-deprotected piperazine analogs showed that 4 M HCl in dioxane achieved full deprotection in 2 hours, whereas TFA required 30 minutes .

Comparative and Structural Analysis

Q. How do structural analogs with varied substituents (e.g., 4-fluorobenzyl vs. 3-methoxybenzyl) differ in reactivity and bioactivity?

  • Structural Comparison :

SubstituentElectronic EffectBioactivity Trend
3-MethoxybenzylElectron-donating (↑ Lipophilicity)Enhanced CNS penetration
4-FluorobenzylElectron-withdrawing (↑ Metabolic Stability)Higher CYP450 resistance
  • Design Implications : Tailor substituents based on target applications. For neuroactive compounds, prioritize electron-donating groups; for metabolic stability, use halogenated analogs .

Data Presentation

Table 1 : Synthetic Yield Comparison for Piperidine Derivatives

Reaction ConditionYield (%)Purity (%)Reference
Pd/C, H2, EtOH7899
NaBH4, MeOH5295
DMF, DIPEA, RT8598

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